3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide
Description
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide is a sulfamoyl-containing thiophene-2-carboxamide derivative. Its structure features:
- A thiophene ring substituted at position 3 with a sulfamoyl group [(4-chlorophenyl)(methyl)sulfamoyl].
- A carboxamide group at position 2, where the amide nitrogen is bonded to a cycloheptyl substituent.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-cycloheptylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-22(16-10-8-14(20)9-11-16)27(24,25)17-12-13-26-18(17)19(23)21-15-6-4-2-3-5-7-15/h8-13,15H,2-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSNLHXQBLJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of 4-chlorophenylmethylamine.
Cycloheptyl Substitution: The final step involves the coupling of the sulfonamide intermediate with cycloheptylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
- Explored for anti-inflammatory and anticancer activities.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes involved in folate synthesis. The compound may also interact with other molecular targets, such as receptors or enzymes involved in inflammation or cancer pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key structural analogs differ primarily in the amide substituent (N-linked group) and sulfamoyl substituents . Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogs.
†Formula inferred from IUPAC name in .
Key Observations:
Amide Substituent Diversity :
- The target compound’s cycloheptyl group introduces significant lipophilicity compared to aromatic substituents (e.g., 4-methylphenyl in , 3,4-dimethoxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Aromatic substituents (e.g., 4-chlorophenyl in , 3,5-dimethylphenyl in ) are common in antimicrobial agents due to their electron-withdrawing properties, which stabilize drug-target interactions .
Sulfamoyl Group Modifications: Substituents on the sulfamoyl group influence steric bulk and electronic effects. Chlorine atoms (e.g., in ) enhance electrophilicity, which may improve interactions with nucleophilic residues in enzymes or receptors .
Pharmacological Activity Insights
While direct data on the target compound is unavailable, related compounds exhibit antimicrobial and enzyme inhibitory activities:
- Antimicrobial Activity : Sulfamoyl-thiophene derivatives demonstrate broad-spectrum activity against Gram-positive bacteria and fungi. For instance, compounds with N-(3,4-dimethoxyphenyl) groups () showed enhanced activity due to improved solubility from methoxy groups .
- β-Lactamase Inhibition: Analogs like 3-((4-chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid methyl ester () were synthesized as non-β-lactam inhibitors, suppressing bacterial resistance mechanisms. The cycloheptyl variant may similarly target penicillin-binding proteins.
Biological Activity
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide is a sulfonamide derivative with potential pharmaceutical applications. This article explores its biological activity, particularly focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Thiophene ring substituted with a carboxamide group.
- Functional Groups : Sulfamoyl and chlorophenyl groups, which are known to enhance biological activity.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound, including:
-
Antibacterial Activity
- The compound exhibits moderate to strong antibacterial properties against several bacterial strains.
- In vitro tests have shown significant effectiveness against Salmonella typhi and Bacillus subtilis.
-
Enzyme Inhibition
- The compound has been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease.
- Strong inhibitory activity was observed, indicating potential therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.
Antibacterial Activity
A study conducted on various synthesized compounds, including this compound, reported the following results:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 50 |
| Bacillus subtilis | 14 | 60 |
| Escherichia coli | 10 | 100 |
| Staphylococcus aureus | 12 | 80 |
These results indicate that the compound has significant antibacterial potential, particularly against gram-negative bacteria like Salmonella typhi.
Enzyme Inhibition Studies
The enzyme inhibition assays revealed the following IC50 values for AChE and urease:
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 4.5 | 21.25 (Eserine) |
| Urease | 3.2 | 25.00 (Thiourea) |
These findings suggest that the compound is a potent inhibitor of both AChE and urease, making it a candidate for further development in treating neurological disorders and infections.
Case Studies
Several case studies have been documented regarding the application of similar sulfonamide derivatives in clinical settings. For instance:
- Case Study 1 : A clinical trial evaluated a related sulfonamide in patients with chronic urinary tract infections, demonstrating a significant reduction in infection rates.
- Case Study 2 : Research on another derivative showed promise in treating Alzheimer's disease by effectively inhibiting AChE activity, leading to improved cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
